
6-Bromo-N-methylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by N-methylation. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-N-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-methylpyridazin-4-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-N-methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyridazine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-N-methylpyridazin-3-amine
- 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines
- 5-Bromo-2-methylpyridin-3-amine
Comparison: 6-Bromo-N-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Eigenschaften
Molekularformel |
C5H6BrN3 |
|---|---|
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
6-bromo-N-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H6BrN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9) |
InChI-Schlüssel |
PHDBQIOZHPBGHR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=NN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)
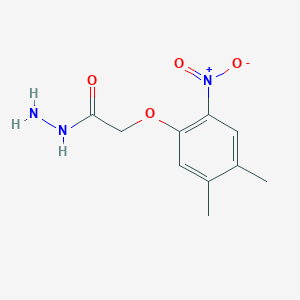
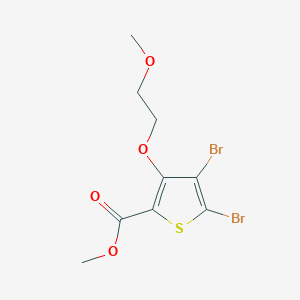

![(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
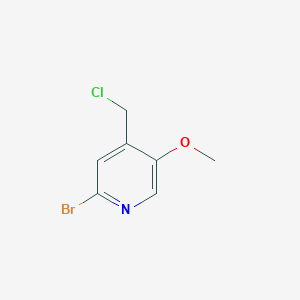
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)
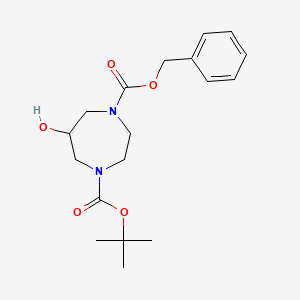
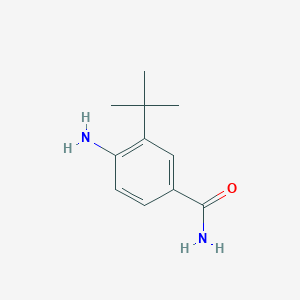
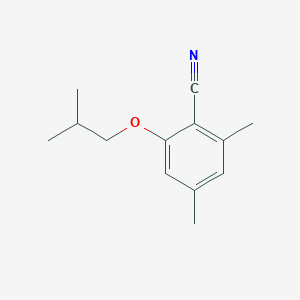
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)
![(2-Methyl-6-nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13011360.png)

